molecular formula C25H25N3O2 B2850080 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide CAS No. 1211743-97-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide

Numéro de catalogue B2850080
Numéro CAS: 1211743-97-3
Poids moléculaire: 399.494
Clé InChI: CALAMPKKVDXUQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide, also known as BQ-123, is a synthetic peptide that has been extensively studied for its therapeutic potential in various diseases. BQ-123 is a selective antagonist of the endothelin-1 type A receptor (ETA), which plays a crucial role in regulating blood pressure, vascular tone, and cardiovascular homeostasis.

Mécanisme D'action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide is a selective antagonist of the ETA receptor, which is primarily expressed in vascular smooth muscle cells and mediates vasoconstriction and vascular remodeling. ETA receptor activation by endothelin-1 leads to the activation of various signaling pathways, including the RhoA/ROCK pathway, which promotes smooth muscle contraction and proliferation. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide blocks the binding of endothelin-1 to the ETA receptor, thereby inhibiting vasoconstriction and vascular remodeling.
Biochemical and Physiological Effects:
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to have several biochemical and physiological effects, including the following:
1. Vasodilation: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide inhibits vasoconstriction by blocking the ETA receptor, leading to vasodilation and improved blood flow.
2. Anti-proliferative effects: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to inhibit smooth muscle cell proliferation and reduce neointimal formation in animal models of vascular injury.
3. Anti-inflammatory effects: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules in animal models of inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has several advantages for lab experiments, including its high selectivity for the ETA receptor, its stability, and its ease of synthesis. However, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide also has some limitations, including its low solubility in water and its relatively short half-life.

Orientations Futures

For N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide development include combination therapy, novel formulations, targeted delivery, and new indications.

Méthodes De Synthèse

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The first step involves the coupling of Fmoc-protected 1-benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid to Wang resin. The resin-bound peptide is then deprotected and coupled with Fmoc-protected 4-(dimethylamino)benzoic acid. The final step involves the removal of the Fmoc groups and cleavage of the peptide from the resin using trifluoroacetic acid.

Applications De Recherche Scientifique

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been extensively studied for its therapeutic potential in various diseases, including hypertension, pulmonary hypertension, heart failure, and renal diseases. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to improve endothelial function, reduce vascular resistance, and decrease blood pressure in animal models of hypertension. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has also been shown to reduce pulmonary artery pressure and improve cardiac function in patients with pulmonary hypertension. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to reduce proteinuria and improve renal function in animal models of renal diseases.

Propriétés

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-27(2)22-13-10-18(11-14-22)24(29)26-21-12-15-23-20(17-21)9-6-16-28(23)25(30)19-7-4-3-5-8-19/h3-5,7-8,10-15,17H,6,9,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALAMPKKVDXUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.